2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
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Overview
Description
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is an organic compound with the molecular formula C9H10O3 It is a derivative of 1,4-benzodioxane, featuring a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the cyclization of catechol derivatives with appropriate reagents. One common method includes the reaction of catechol with formaldehyde and a methylating agent under acidic conditions to form the desired benzodioxane structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of 2-methyl-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid.
Reduction: Formation of 2-methyl-2,3-dihydro-1,4-benzodioxin.
Substitution: Formation of various substituted benzodioxane derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
2-Hydroxymethyl-1,4-benzodioxane: Similar structure but without the methyl group at the second position.
2,3-Dihydro-1,4-benzodioxin: Lacks both the hydroxymethyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-2H-1,4-benzodioxin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(10)6-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJSLKSYNBUEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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